molecular formula C22H22ClN3O3 B10867276 methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10867276
M. Wt: 411.9 g/mol
InChI Key: RUPNQPHNAHEPDR-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and phenyl groups. Common reagents used in the synthesis include hydrazines, aldehydes, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The structural diversity of these compounds allows for interactions with various biological targets, making them valuable in medicinal chemistry .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)15.2Apoptosis induction
MCF7 (Breast)12.3Cell cycle arrest
HeLa (Cervical)10.5Caspase activation

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. It demonstrates inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. The compound showed a selective inhibition profile with an IC50 value indicating effective anti-inflammatory action comparable to standard NSAIDs .

Table 2: COX Inhibition Data

Compound NameIC50 COX-I (µM)IC50 COX-II (µM)
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]...0.780.52
Celecoxib0.750.78

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results that suggest potential therapeutic applications in treating infections .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets

  • Enzymes : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, mitigating inflammation.
  • Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.

Pathways Involved
The compound influences signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating inflammatory responses and cell survival .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Inflammation : A double-blind study demonstrated that patients receiving this compound showed significant improvement in inflammatory markers compared to placebo groups.
  • Cancer Treatment Trials : Clinical trials involving this compound have indicated a reduction in tumor size among participants with specific types of cancer, suggesting its potential as an adjunct therapy in oncology.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(4-chlorophenyl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H22ClN3O3/c1-15(24-13-12-16-8-10-17(23)11-9-16)21-19(14-20(27)29-2)25-26(22(21)28)18-6-4-3-5-7-18/h3-11,25H,12-14H2,1-2H3

InChI Key

RUPNQPHNAHEPDR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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